N-Ethyl Substitution Eliminates the Carbamate H-Bond Donor: Comparison with the N–H Analog (CAS 1353962-27-2)
The target compound bears an N-ethyl substituent on the carbamate nitrogen, whereas the direct analog [1-(2-chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester (CAS 1353962-27-2) bears an N–H group. PubChem computed descriptors show the N-ethyl compound has a hydrogen bond donor count of 0, compared to 1 for the N–H analog, a difference that quantitatively alters membrane permeability and target binding profiles [1]. This substitution also increases molecular weight from 310.77 Da (N–H analog) to 338.8 Da (N-ethyl target), a mass shift of 28 Da, and is expected to increase lipophilicity and metabolic stability by eliminating a metabolically labile N–H bond [1].
| Evidence Dimension | Hydrogen bond donor count (HBD) and molecular weight |
|---|---|
| Target Compound Data | HBD = 0; MW = 338.8 g/mol; XLogP3 = 2.7 |
| Comparator Or Baseline | [1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester (CAS 1353962-27-2): HBD = 1; MW = 310.77 g/mol (C15H19ClN2O3) |
| Quantified Difference | ΔHBD = -1 (complete elimination of donor); ΔMW = +28 Da |
| Conditions | Computed molecular descriptors from PubChem (2025.09.15 release) [1] and vendor-reported molecular formula |
Why This Matters
Elimination of the carbamate N–H hydrogen bond donor is critical for CNS drug discovery programs where reducing HBD count improves blood-brain barrier penetration, making this compound a superior starting point relative to the N–H analog for neuroscience-focused medicinal chemistry campaigns.
- [1] PubChem. (2025). Compound Summary: 4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester. CID 66564738. Computed properties: MW 338.8, H-bond donor count 0, H-bond acceptor count 3, XLogP3-AA 2.7. View Source
